molecular formula C18H24BClN2O2 B1489644 1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246642-44-2

1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1489644
M. Wt: 346.7 g/mol
InChI Key: MMBFBQPGTXKRLB-UHFFFAOYSA-N
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Description

“1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a chlorobenzyl group, and a tetramethyl dioxaborolane group . It is related to boronic acid compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Boronic acid compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Scientific Research Applications

For instance, compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to synthesize a variety of products, including pharmaceuticals, agrochemicals, and organic materials .

Another compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests that similar compounds might also be used in the field of polymer chemistry and material science .

    Borylation at the Benzylic C-H Bond of Alkylbenzenes : Compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

    Hydroboration of Alkyl or Aryl Alkynes and Alkenes : These compounds can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

    Synthesis of Enantioenriched Secondary Boronate Esters

    Bis-boronate, a similar compound, has been reported to be a key building block in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity .

    Stability Study of Boronate Esters

    1-Benzylpyrazole-4-boronic acid pinacol ester, another similar compound, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .

    Palladium-Catalyzed Methylation of Heteroaryl Boronate Esters

    This compound has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BClN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-9-7-8-10-15(14)20/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFBQPGTXKRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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